N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl core. Key structural features include a 7-(4-methylphenyl) substitution and an acetamide side chain linked to a 4-chlorobenzyl group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWPRMXHLPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (CAS Number: 1207013-19-1) is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, biological effects, and relevant research findings.
Structural Characteristics
The compound features a complex structure characterized by:
- Core Structure : Thieno[3,2-d]pyrimidine
- Functional Groups : Chlorobenzyl and methylphenyl moieties
- Molecular Formula : CHClNOS
- Molecular Weight : 423.9 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine cores often exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Reported values suggest effective inhibition at low concentrations, indicating strong antimicrobial potential.
Research Findings and Case Studies
Several studies have provided insights into the biological activity of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,2-d]pyrimidine exhibited cytotoxicity against various cancer cell lines, with IC values in the micromolar range .
- Another study highlighted the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death .
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 423.9 g/mol |
| Antitumor Activity (IC) | 10–20 µM (varies by cell line) |
| Antimicrobial Activity (MIC) | 6.25 µg/mL for Staphylococcus aureus |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer properties. N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Such compounds have shown effectiveness against a range of cancer types, including breast and lung cancers, making them promising candidates for further development in cancer therapeutics .
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly against α-glucosidase and other enzymes involved in metabolic pathways. This inhibition can be beneficial in managing conditions such as diabetes by regulating glucose levels. The structure of this compound allows for specific interactions with enzyme active sites, enhancing its efficacy as a therapeutic agent .
3. Antimicrobial Properties
Studies have shown that derivatives of thieno[3,2-d]pyrimidine possess antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against bacterial and fungal strains, indicating its potential use in developing new antibiotics or antifungal agents .
Biological Research Applications
1. Molecular Targeting
The unique structure of this compound makes it suitable for studies involving molecular targeting in cellular pathways. Its ability to interact with specific receptors or proteins can aid in understanding disease mechanisms and developing targeted therapies .
2. Drug Development
As a scaffold for drug design, the compound can be modified to enhance its pharmacological properties. Researchers are exploring various derivatives to improve potency and selectivity towards specific biological targets, which is crucial for minimizing side effects and improving therapeutic outcomes in clinical settings .
Industrial Applications
1. Synthesis and Production
The industrial synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This compound's synthesis may utilize advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce environmental impact during production processes .
2. Biochemical Research
In biochemical research settings, this compound serves as a valuable tool for studying protein interactions and cellular responses due to its ability to modulate biological pathways. It can be utilized in assays to evaluate the effects of thieno[3,2-d]pyrimidine derivatives on cellular functions and disease models .
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Analogs
Key Observations :
- Acetamide Modifications : Replacement of the 4-chlorobenzyl group with 2-chlorophenyl () reduces steric bulk, possibly altering receptor binding.
- Core Modifications : Thioether-linked analogs () exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence enzymatic interactions .
Comparison with Analogs :
Mechanistic Insights :
- The 4-chlorobenzyl group in the target compound may enhance DNA intercalation or enzyme inhibition via hydrophobic interactions, as observed in chloro-substituted anticancer agents .
- Fluorine in ’s analog could improve metabolic stability by reducing cytochrome P450-mediated oxidation .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Notes:
- IR spectra consistently show C=O stretches near 1730–1740 cm⁻¹, confirming acetamide functionality .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thioureas with α-halo ketones under reflux in ethanol .
- Step 2 : Alkylation or acetamide coupling using N-(4-chlorobenzyl)-2-chloroacetamide in the presence of K₂CO₃ in DMF at 60–80°C .
- Optimization : Yield and purity depend on solvent choice (DMF or acetonitrile), reaction time (12–24 hours), and catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling of aryl groups) .
Q. How is the structural integrity of this compound validated after synthesis?
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and acetamide linkage (e.g., δ 2.1 ppm for methyl groups, δ 7.3–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 478.05 for [M+H]⁺) .
- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯O interactions stabilizing the thienopyrimidine core) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Initial Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or coupling) be elucidated?
- Mechanistic Studies :
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during cyclization .
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity in aryl coupling .
Q. How to resolve contradictions in bioactivity data across different studies?
- Troubleshooting Strategies :
- Purity Assessment : Re-test compound batches using HPLC (>98% purity) to rule out impurity-driven effects .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments under identical conditions .
- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., 4-methylphenyl vs. 3,5-dimethylphenyl substituents) to identify SAR trends .
Q. What advanced spectroscopic methods resolve ambiguous structural features?
- Techniques :
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and confirm spatial proximity of substituents .
- Solid-State NMR : Analyze polymorphic forms affecting solubility and stability .
- Time-Resolved Fluorescence : Study interactions with biomolecules (e.g., serum albumin) via quenching experiments .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- SAR Workflow :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or acetamide groups .
- Biological Profiling : Test analogs against target enzymes/cell lines to correlate substituents with potency .
- Molecular Docking : Use AutoDock Vina to predict binding modes to active sites (e.g., EGFR kinase domain) .
Q. What in silico approaches predict pharmacokinetic properties and toxicity?
- Computational Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .
- MD Simulations : GROMACS models compound stability in lipid bilayers for membrane permeability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
